3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid
Description
This compound is a pyrimidoindole derivative featuring a methoxy group at position 8, a thioxo (sulfanylidene) group at position 2, and a propanoic acid substituent at position 3 of the heterocyclic core. Its molecular formula is C₁₄H₁₃N₃O₄S, with a molecular weight of 319.34 g/mol . The methoxy group enhances lipophilicity, while the thioxo and carboxylic acid groups contribute to hydrogen bonding and solubility in polar solvents. It is cataloged as a high-purity (>95%) research chemical, though commercial availability is currently discontinued .
Properties
IUPAC Name |
3-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-7-2-3-9-8(6-7)11-12(15-9)13(20)17(14(22)16-11)5-4-10(18)19/h2-3,6,15H,4-5H2,1H3,(H,16,22)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGSRYSFMBARKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted indole and pyrimidine compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key distinctions in substituents, heterocyclic cores, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Modifications: The pyrimidoindole core in the target compound is distinct from thienopyrimidine (e.g., C₁₅H₁₂N₂O₄S) and thiazole derivatives (e.g., compound 24). The fused indole system may confer stronger aromatic stacking interactions compared to thiophene or thiazole analogs . Pyrazole-thiazolidinone hybrids (e.g., 13l) exhibit fluorinated substituents, which enhance metabolic stability but reduce aqueous solubility compared to the methoxy group in the target compound .
Substituent Effects: Amide vs. Chain Length: The pentanamide (C675-0036) has a shorter alkyl chain than the hexanamide (C659-0031), resulting in lower molecular weight and altered pharmacokinetics .
Physicochemical Properties: The target compound’s logP (calculated) is ~1.2, lower than the amide derivatives (logP ~3.5–4.0), suggesting better solubility in polar solvents . Thioxo (C=S) groups in the target compound and 13l may act as hydrogen-bond acceptors, unlike the dioxo (C=O) groups in thienopyrimidines .
Synthetic Accessibility :
Biological Activity
3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring fused with an indole moiety, which is known for conferring various biological properties. The molecular formula is and its molecular weight is approximately 302.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | 3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.
- Receptor Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways, influencing cellular responses.
- Gene Expression Regulation : The compound may affect transcription factors or epigenetic regulators, leading to changes in gene expression profiles.
Biological Activities
Research indicates that 3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell Line Studies : Various cancer cell lines have been treated with the compound, showing dose-dependent inhibition of cell proliferation.
Anti-inflammatory Effects
Research suggests that the compound may exert anti-inflammatory effects:
- Cytokine Modulation : It has been observed to reduce the levels of pro-inflammatory cytokines in cell cultures.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity :
- Anticancer Activity Evaluation :
- Anti-inflammatory Mechanism Investigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
